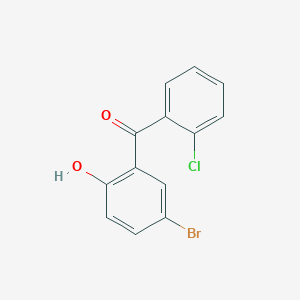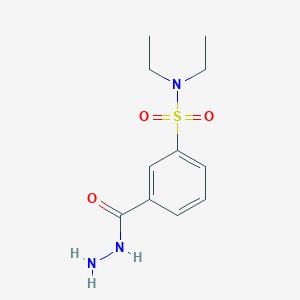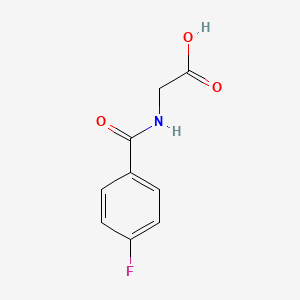![molecular formula C18H14N2O4 B1298683 N-(Benzo[1,3]dioxol-5-yl)-2-(3-formyl-indol-1-yl)-acétamide CAS No. 294889-52-4](/img/structure/B1298683.png)
N-(Benzo[1,3]dioxol-5-yl)-2-(3-formyl-indol-1-yl)-acétamide
Vue d'ensemble
Description
The compound "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with potential pharmacological activities, which can provide insights into the chemical class to which the compound belongs. For instance, the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities are discussed . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, highlighting the importance of benzoxazoles in pharmacology . Additionally, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides is analyzed, providing information on the molecular structure of similar compounds . Lastly, the synthesis and optical properties of N-acetyl-L-glutamic acid oligomeric benzyl esters are reported, which could be relevant for understanding the physical properties of related acetamide compounds .
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest due to their pharmacological potential. In the first paper, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed and synthesized, fulfilling the structural requirements of a pharmacophore . The second paper describes a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for further substituted benzoxazoles . These methods involve multi-step synthetic procedures that include the formation of acetamide linkages, which are likely to be similar to the synthesis of "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the angles between amide groups, which are important for understanding the three-dimensional arrangement of the molecules . Such structural information is essential for the rational design of new compounds with desired biological activities.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide," they do discuss the reactivity of similar acetamide derivatives. For example, the synthesis of benzothiazole acetamide derivatives involves reactions that could be relevant to the compound , such as amide bond formation and aromatic substitution . Understanding these reactions can help in predicting the reactivity and possible transformations of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The oligomeric benzyl esters of N-acetyl-L-glutamic acid exhibit phase behavior and optical properties that depend on their molecular arrangement . Similarly, the physical properties such as solubility, melting point, and optical activity of "N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide" would be influenced by its molecular structure, which includes the acetamide linkage and the aromatic systems present in the molecule.
Applications De Recherche Scientifique
Activité anticancéreuse
Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles fusionnés en 3-N a été conçue sur la base de rapports de la littérature sur l'activité des indoles contre diverses lignées cellulaires cancéreuses . Ces composés ont été synthétisés via un couplage croisé C-N catalysé par le Pd, et évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) .
Étude de la relation structure-activité
Une étude détaillée de la relation structure-activité a abouti à l'identification du 3-N-benzo[1,2,5]oxadiazole 17 et du 3-N-2-méthylquinoléine 20, dont les valeurs de CI50 se situaient entre 328 et 644 nM contre CCRF-CEM et MIA PaCa-2 . Des études mécanistiques supplémentaires ont révélé que 20 provoquait un arrêt du cycle cellulaire en phase S et induisait l'apoptose dans les cellules cancéreuses CCRF-CEM .
Activité antitubuline
Les agents ciblant les microtubules provoquent un blocage mitotique et une apoptose cellulaire en modulant l'assemblage des microtubules par la suppression de la polymérisation de la tubuline ou la stabilisation de la structure des microtubules . Plusieurs de ces agents sont en essais cliniques ou déjà approuvés pour une utilisation clinique .
Conception de médicaments
Ces 1-benzo[1,3]dioxol-5-yl-3-N-hétéroaryles fusionnés peuvent servir de modèle pour une optimisation ultérieure afin d'obtenir des analogues plus actifs et de développer une compréhension complète des relations structure-activité des molécules anticancéreuses indoliques .
Activité antioxydante
Les cinnamides substitués ont été décrits comme possédant une variété d'activités telles que l'antioxydant .
Activité antimicrobienne
Les cinnamides substitués ont également été trouvés pour avoir une activité antimicrobienne .
Activité antitumorale
Les cinnamides substitués ont été trouvés pour avoir une activité antitumorale .
Activité antituberculeuse
Les cinnamides substitués ont été trouvés pour avoir une activité antituberculeuse .
Mécanisme D'action
Target of Action
The primary target of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Pharmacokinetics
The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , indicating a potent effect.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown good selectivity between cancer cells and normal cells .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLLXYRPABOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351493 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
294889-52-4 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)





![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)


